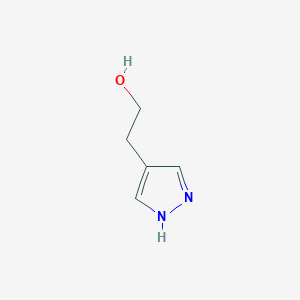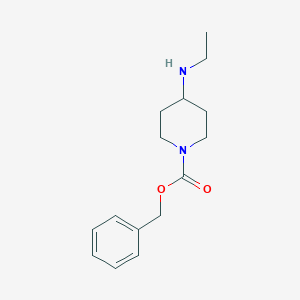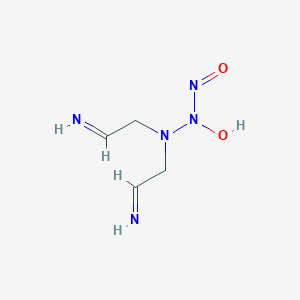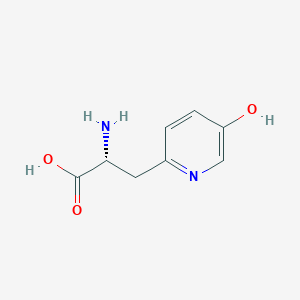
2-(1H-pyrazol-4-yl)ethanol
Übersicht
Beschreibung
“2-(1H-pyrazol-4-yl)ethanol” is a chemical compound with the molecular formula C5H8N2O . It has a molecular weight of 112.13 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “2-(1H-pyrazol-4-yl)ethanol”, is an important area of organic chemistry . Pyrazole derivatives are synthesized from various precursors and are used as synthetic intermediates in preparing chemicals in biological, physical-chemical, material science, and industrial fields .
Molecular Structure Analysis
The molecular structure of “2-(1H-pyrazol-4-yl)ethanol” consists of a five-membered ring with two adjacent nitrogen atoms . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 307.6±17.0 °C at 760 mmHg, and a flash point of 139.9±20.9 °C .
Chemical Reactions Analysis
Pyrazole derivatives, including “2-(1H-pyrazol-4-yl)ethanol”, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Physical And Chemical Properties Analysis
“2-(1H-pyrazol-4-yl)ethanol” has a density of 1.2±0.1 g/cm3, a boiling point of 307.6±17.0 °C at 760 mmHg, and a flash point of 139.9±20.9 °C . It has a molar refractivity of 29.9±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 91.3±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Scientific Field:
Biochemistry and Microbiology
2-(1H-pyrazol-4-yl)ethanol
exhibits antibacterial activity. Researchers have investigated its potential as an antimicrobial agent, particularly against bacterial strains. The compound’s mode of action involves interfering with bacterial cell wall synthesis or other essential cellular processes.
Experimental Procedures:
Laboratory experiments involve testing the compound’s efficacy against different bacterial strains. Researchers culture bacteria (e.g., Escherichia coli, Staphylococcus aureus) and expose them to varying concentrations of 2-(1H-pyrazol-4-yl)ethanol . Minimum inhibitory concentration (MIC) assays determine the lowest concentration that inhibits bacterial growth.
Results:
Studies have shown that 2-(1H-pyrazol-4-yl)ethanol effectively inhibits bacterial growth. Researchers analyze bacterial viability, growth curves, and MIC values. Quantitative data reveal the compound’s potency against specific bacterial species .
Antiproliferative Activity
Scientific Field:
Medicinal Chemistry and Cancer Research
Summary:
The compound has antiproliferative properties, making it relevant for cancer research. It inhibits cell proliferation and may interfere with cancer cell signaling pathways.
Experimental Procedures:
In vitro studies involve treating cancer cell lines (e.g., breast cancer, lung cancer) with varying concentrations of 2-(1H-pyrazol-4-yl)ethanol . Researchers assess cell viability, apoptosis, and cell cycle progression. Animal models (in vivo) may also be used to evaluate its effects on tumor growth.
2-(1H-pyrazol-4-yl)ethanol
demonstrates antiproliferative effects, reducing cancer cell viability and inducing apoptosis. Researchers quantify cell viability, tumor size, and survival rates .
Novel Heterocycles
Scientific Field:
Organic Chemistry
Summary:
Researchers have synthesized novel heterocycles based on the 1H-pyrazol-4-yl core. These compounds exhibit diverse biological activities, including antibacterial, anti-inflammatory, and analgesic properties.
Experimental Procedures:
Chemists design and synthesize derivatives by modifying the 1H-pyrazol-4-yl scaffold. They explore various reaction pathways, such as nucleophilic substitutions, cyclizations, and functional group transformations.
Results:
The resulting compounds display a range of biological activities. Researchers evaluate their effects in vitro and in vivo, providing valuable insights for drug discovery .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-2-1-5-3-6-7-4-5/h3-4,8H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQFZSHMTCZYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401640 | |
| Record name | 2-(1H-pyrazol-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-4-yl)ethanol | |
CAS RN |
180207-57-2 | |
| Record name | 2-(1H-pyrazol-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)
![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)



![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)





